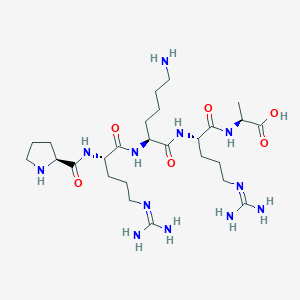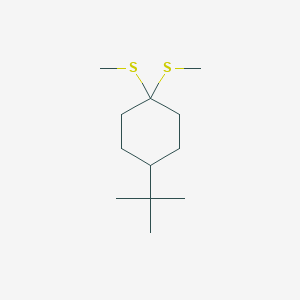
4-tert-Butyl-1,1-bis(methylsulfanyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-1,1-bis(methylsulfanyl)cyclohexane is a chemical compound with the molecular formula C12H24S2 It is characterized by a cyclohexane ring substituted with a tert-butyl group and two methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1,1-bis(methylsulfanyl)cyclohexane typically involves the reaction of cyclohexanone with tert-butyl chloride and methylsulfanyl reagents under specific conditions. One common method includes:
Starting Materials: Cyclohexanone, tert-butyl chloride, and methylsulfanyl reagents.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: Cyclohexanone is first reacted with tert-butyl chloride to introduce the tert-butyl group. Subsequently, the methylsulfanyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and precise control of temperature, pressure, and reagent addition are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1,1-bis(methylsulfanyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the methylsulfanyl groups.
Scientific Research Applications
4-tert-Butyl-1,1-bis(methylsulfanyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1,1-bis(methylsulfanyl)cyclohexane involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated by its ability to undergo oxidation and reduction reactions, which can modulate its activity and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-1,1-bis(butylsulfanyl)cyclohexane: Similar in structure but with butylsulfanyl groups instead of methylsulfanyl groups.
4-tert-Butyl-1,1-bis(ethylsulfanyl)cyclohexane: Contains ethylsulfanyl groups instead of methylsulfanyl groups.
Uniqueness
4-tert-Butyl-1,1-bis(methylsulfanyl)cyclohexane is unique due to its specific combination of tert-butyl and methylsulfanyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
623574-30-1 |
|---|---|
Molecular Formula |
C12H24S2 |
Molecular Weight |
232.5 g/mol |
IUPAC Name |
4-tert-butyl-1,1-bis(methylsulfanyl)cyclohexane |
InChI |
InChI=1S/C12H24S2/c1-11(2,3)10-6-8-12(13-4,14-5)9-7-10/h10H,6-9H2,1-5H3 |
InChI Key |
ZZSXTCMSVWXBFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


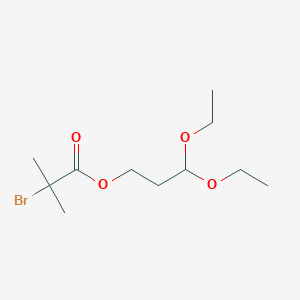
![1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene](/img/structure/B12598219.png)
![1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]-](/img/structure/B12598224.png)
![6-({4'-[(3-Ethyloxetan-3-yl)methoxy][1,1'-biphenyl]-4-yl}oxy)hexan-1-ol](/img/structure/B12598236.png)

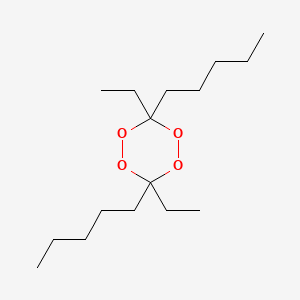
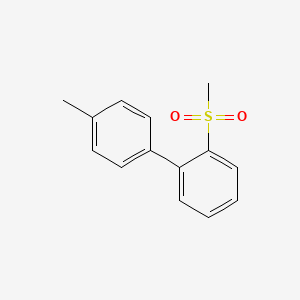

![Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)
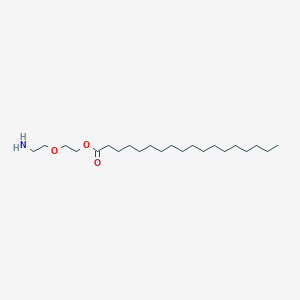
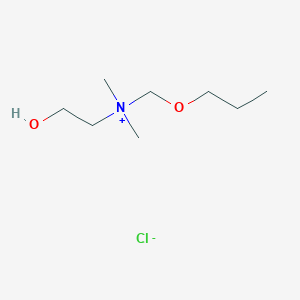

![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)
